molecular formula C19H21N7O3 B2875723 ethyl 2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate CAS No. 920391-52-2

ethyl 2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate

Cat. No.: B2875723
CAS No.: 920391-52-2
M. Wt: 395.423
InChI Key: PQIBAGFPPAAPKO-UHFFFAOYSA-N
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Description

“Ethyl 2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate” is a complex organic compound that contains several functional groups and rings, including a triazolo[4,5-d]pyrimidine ring, a piperazine ring, and an ester group . It is related to a class of compounds that have been studied for their potential pharmacological properties .


Synthesis Analysis

The synthesis of related compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the synthesized compounds are typically confirmed using mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The triazolo[4,5-d]pyrimidine ring is a fused ring system that includes a triazole ring and a pyrimidine ring . The piperazine ring is a six-membered ring with two nitrogen atoms . The ester group (2-oxoacetate) is a carbonyl group (C=O) adjacent to an ether group (R-O-R’).

Scientific Research Applications

Antihypertensive Potential

Research has indicated that derivatives of 1,2,4-triazolol[1,5-alpha]pyrimidines, which include structures similar to ethyl 2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate, have potential antihypertensive activity. Compounds bearing morpholine, piperidine, or piperazine moieties have been synthesized and tested, with some showing promising results in vitro and in vivo for their antihypertensive effects (Bayomi et al., 1999).

Antimicrobial Applications

The synthesis of various heterocyclic compounds, including those related to the structure of this compound, has been explored for their potential as antimicrobial agents. Studies on 1,2,4-triazolo derivatives have shown some compounds to exhibit good or moderate activities against test microorganisms, indicating their potential use in antimicrobial applications (Bektaş et al., 2007).

Insecticidal Research

Investigations into the synthesis of new heterocycles incorporating thiadiazole moiety, structurally related to this compound, have been conducted. These compounds have been assessed for their insecticidal properties, particularly against pests like the cotton leafworm, Spodoptera littoralis. The research highlights the potential of these compounds in the development of new insecticidal agents (Fadda et al., 2017).

Synthesis in Supercritical Carbon Dioxide

Innovative methods for synthesizing triazolopyrimidin derivatives, akin to this compound, have been explored. For example, the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in antiviral drug synthesis, was achieved using supercritical carbon dioxide, demonstrating an environmentally friendly and efficient synthetic method (Baklykov et al., 2019).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential biological activities. Given the promising activities of related compounds, it may be worthwhile to investigate this compound’s potential as a therapeutic agent .

Properties

IUPAC Name

ethyl 2-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O3/c1-2-29-19(28)18(27)25-10-8-24(9-11-25)16-15-17(21-13-20-16)26(23-22-15)12-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIBAGFPPAAPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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